3-Oxocyclohex-1-en-1-yl dimethylsulfamate
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Overview
Description
3-Oxocyclohex-1-en-1-yl dimethylsulfamate is a chemical compound with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol . It is typically found in a liquid state and is used primarily for laboratory purposes . This compound is known for its unique structure, which includes a cyclohexene ring with a ketone group and a dimethylsulfamate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-en-1-yl dimethylsulfamate involves the reaction of 3-chloro-cyclohex-2-enone with dimethyloxosulphoniomethanide . This reaction produces a stable crystalline intermediate, which can then be further acylated or alkylated to yield the final product . The reaction conditions typically require an inert atmosphere and temperatures maintained between 2 to 8°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is stored in a refrigerator under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Oxocyclohex-1-en-1-yl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylsulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Oxocyclohex-1-en-1-yl dimethylsulfamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxocyclohex-1-en-1-yl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a dimethylsulfamate group.
3-Oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)benzoate: Contains a benzoate group in place of the dimethylsulfamate group.
Uniqueness
3-Oxocyclohex-1-en-1-yl dimethylsulfamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H13NO4S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(3-oxocyclohexen-1-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H13NO4S/c1-9(2)14(11,12)13-8-5-3-4-7(10)6-8/h6H,3-5H2,1-2H3 |
InChI Key |
BSNFEPMLXLOKEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC(=O)CCC1 |
Origin of Product |
United States |
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